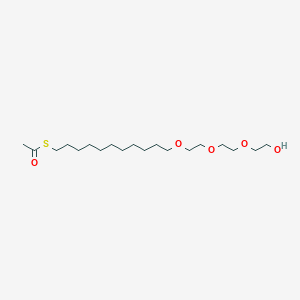

22-Keto-21-thia-3,6,9-trioxatricosan-1-OL

Description

Properties

IUPAC Name |

S-[11-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]undecyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O5S/c1-19(21)25-18-10-8-6-4-2-3-5-7-9-12-22-14-16-24-17-15-23-13-11-20/h20H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDADHEIFTCDFFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCCCCCCCCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393282 | |

| Record name | 22-KETO-21-THIA-3,6,9-TRIOXATRICOSAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130727-50-3 | |

| Record name | 22-KETO-21-THIA-3,6,9-TRIOXATRICOSAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 22 Keto 21 Thia 3,6,9 Trioxatricosan 1 Ol

Historical Development of Synthetic Routes to Analogous Compounds

The synthesis of molecules bearing structural similarities to 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL is historically rooted in the development of fundamental reactions for forming ether and thioether bonds.

The Williamson ether synthesis , first reported by Alexander Williamson in 1850, stands as the cornerstone for constructing the ether linkages present in the polyoxyethylene chain. wikipedia.orgfrancis-press.com This venerable reaction, proceeding via an SN2 mechanism, involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orglibretexts.org Its reliability and broad scope have made it a staple in both laboratory and industrial settings for preparing both symmetrical and asymmetrical ethers. wikipedia.org Historically, the reaction was often performed by adding sodium metal to an excess of an alcohol, which served as both the reactant and the solvent, followed by the addition of the alkyl halide. libretexts.org

The formation of the thioether (or sulfide) linkage has also been approached through several classical methods. Analogous to the Williamson synthesis, the reaction of a thiolate anion with an alkyl halide is a primary method for creating C-S bonds. rsc.orgyoutube.com Early methods often contended with the malodorous nature of thiols and their propensity for oxidation to disulfides. biotage.com To circumvent this, the use of thiol equivalents, such as isothiouronium salts derived from the reaction of an alkyl halide with thiourea (B124793) followed by hydrolysis, became a common and effective strategy. nih.gov

For the keto functionality, historical syntheses would often rely on the oxidation of a corresponding secondary alcohol, a transformation with a long and varied history of reagent development.

Contemporary Approaches in Targeted Synthesis of this compound

While no specific synthesis for this compound has been published, its structure lends itself to several plausible modern synthetic strategies. These can be broadly categorized into linear (multi-step) pathways and more advanced convergent or divergent approaches.

Multi-Step Synthesis Pathways and Intermediates

A logical linear, or sequential, approach would involve building the molecule step-by-step, introducing one functional group or fragment at a time. A plausible retrosynthetic analysis would disconnect the molecule at the thioether and ether linkages. One such pathway is outlined below:

Retrosynthetic Pathway:

The target molecule can be disconnected at the thioether bond, suggesting a reaction between a thiol-containing polyether alcohol and a long-chain α-haloketone. The thiol-containing polyether can be further disconnected via its ether linkages.

Proposed Forward Synthesis:

Step 1: Protection of Triethylene Glycol. Commercially available tri(ethylene glycol) would be mono-protected to ensure selective reaction at only one terminus. A common acid-labile protecting group like trityl (Tr) or a base-labile group could be employed. nih.gov

Step 2: Halogenation. The remaining free hydroxyl group of the protected triethylene glycol would be converted to a good leaving group, typically a bromide or chloride, by reacting it with an appropriate halogenating agent (e.g., PBr₃ or SOCl₂). This yields a key intermediate, a halo-polyether.

Step 3: Thiol Synthesis. A long-chain thiol, such as undecane-1-thiol, would be required. This can be synthesized from the corresponding 1-bromoundecane (B50512) via reaction with sodium hydrosulfide (B80085) (NaSH) or more commonly through the isothiouronium salt method to avoid handling large quantities of thiol. youtube.com

Step 4: Thioether Formation. The halo-polyether from Step 2 would be reacted with the undecane-1-thiol from Step 3 under basic conditions (e.g., NaH in THF) in a Williamson-type thioether synthesis. This couples the two main fragments.

Step 5: Deprotection and Acylation. The protecting group on the polyether chain would be removed. The resulting terminal alcohol is then acylated. A specific challenge is the formation of the terminal keto group. A potential route involves acylation with a protected hydroxy acid derivative followed by oxidation. A more direct approach could involve reacting the deprotected alcohol with an appropriate acylating agent that already contains the keto-functionalized tail. However, a more plausible route involves creating the thio-keto linkage first.

Alternative Linear Pathway:

A more robust linear synthesis would involve coupling the polyether alcohol with a pre-formed thio-keto fragment.

Step 1: Synthesis of 1-chlorododecan-2-one. This α-haloketone can be prepared from dodecanoic acid. The acid is converted to its acid chloride (e.g., with SOCl₂) and then reacted with diazomethane, followed by treatment with HCl (Arndt-Eistert homologation).

Step 2: Thiolation. Tri(ethylene glycol) is reacted with thionyl chloride to form the bis-chloro derivative. This is then reacted with a controlled amount of sodium hydrosulfide to favor the mono-thiol product, which would require careful purification. A more controlled route would involve protecting one hydroxyl of tri(ethylene glycol), converting the other to a thiol, and then proceeding.

Step 3: Thioether Formation (Thio-alkylation). The tri(ethylene glycol) mono-thiol is deprotonated with a base like sodium hydride and reacted with 1-chlorododecan-2-one. This SN2 reaction forms the key thioether linkage and installs the keto group simultaneously. The primary alcohol on the polyether chain remains for the final structure.

| Intermediate | Structure | Purpose |

| 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)undecane | HO(CH₂CH₂O)₃(CH₂)₁₀CH₃ | Precursor to the polyether thiol or halide |

| 1-bromo-2-(2-(2-ethoxyethoxy)ethoxy)ethane | Br(CH₂CH₂O)₃H | Key electrophile for Williamson ether synthesis |

| Undecane-1-thiol | HS(CH₂)₁₀CH₃ | Nucleophilic thiol component |

| 1-chlorododecan-2-one | CH₃(CH₂)₉C(O)CH₂Cl | Key electrophile for installing the keto-methylene group |

Convergent and Divergent Synthetic Strategies

Convergent Synthesis:

A convergent synthesis involves preparing different fragments of the target molecule independently and then coupling them together in the final stages. researchgate.net This approach is generally more efficient for complex molecules as it maximizes the use of materials and allows for easier purification of intermediates.

For this compound, a convergent strategy would involve the synthesis of two key fragments:

Fragment A: 1-Thio-tri(ethylene glycol). Prepared from tri(ethylene glycol) by converting one terminal hydroxyl to a thiol group, possibly via a tosylate intermediate followed by substitution with a thiol equivalent like potassium thioacetate (B1230152) and subsequent hydrolysis.

Fragment B: 1-Halo-dodecan-2-one. Prepared as described in the linear synthesis (e.g., from dodecanoic acid).

Divergent Synthesis:

A divergent synthesis starts from a central core molecule from which different branches are extended. wikipedia.org This is particularly useful for creating a library of related compounds. rsc.org While less direct for a single target, a divergent approach could start from a core molecule like 3-mercaptopropionic acid. The thiol could be alkylated with the polyether chain, and the carboxylic acid could be used as a handle to build the long alkyl chain, followed by transformation into the ketone. This allows for variation in both the ether and the alkyl chain components from a common intermediate.

| Strategy | Description | Advantages for Target Synthesis |

| Linear | Reactants are added sequentially to build the molecule step-by-step. | Straightforward to plan. |

| Convergent | Key fragments are synthesized independently and then combined. researchgate.net | Higher overall yield, easier purification of intermediates. crimsonpublishers.com |

| Divergent | A central core is elaborated outwards to create various structures. wikipedia.org | Efficient for creating a library of analogous compounds. |

Green Chemistry Principles and Sustainable Synthesis

Applying green chemistry principles to the synthesis of this compound involves selecting safer solvents, improving atom economy, and using catalytic methods. acs.org

Safer Solvents: Traditional SN2 reactions often use polar aprotic solvents like DMF or DMSO. numberanalytics.comsolubilityofthings.com Green alternatives include ionic liquids or more benign solvents like anisole, cyclopentyl methyl ether (CPME), or even water for certain reactions, especially when using phase-transfer catalysts. acsgcipr.org

Atom Economy: The Williamson ether synthesis and related thioether formations can have poor atom economy, producing stoichiometric amounts of salt waste. Catalytic approaches can mitigate this. For instance, using catalytic amounts of a base or developing catalytic C-O and C-S bond-forming reactions are active areas of research. thieme-connect.de

Catalysis: Instead of stoichiometric reagents, catalytic systems are preferred. For thioether synthesis, transition-metal-catalyzed cross-coupling reactions (e.g., using copper or palladium) provide powerful alternatives to traditional SN2 methods, although they are more commonly used for aryl thioethers. thieme-connect.com For the ether linkages, acid catalysis for coupling alcohols can be an alternative to the Williamson synthesis, though it is typically used for symmetrical ethers. mdpi.com The use of organocatalysis is also a rapidly growing field that can offer metal-free alternatives.

Optimization of Reaction Conditions, Catalysis, and Process Efficiency

Optimizing the synthesis of this compound would focus on maximizing the yield and purity of each step, particularly the key bond-forming reactions.

For the Williamson ether synthesis steps, several factors can be tuned:

Base and Solvent: The choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in a polar aprotic solvent like THF or DMF are highly effective for generating the alkoxide or thiolate. numberanalytics.commasterorganicchemistry.com The solvent choice affects reaction rates by solvating the counter-ion and influencing the nucleophilicity of the anion. numberanalytics.com

Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions, such as elimination, especially if secondary halides are used. numberanalytics.com Careful temperature control is necessary.

Catalysis: Phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts can be used to facilitate the reaction between a water-soluble alkoxide and an organic-soluble alkyl halide, enabling the use of greener solvent systems.

For thioether synthesis , modern catalytic methods offer improved efficiency. Palladium- or nickel-catalyzed cross-coupling reactions can form C-S bonds under milder conditions and with greater functional group tolerance than traditional methods. thieme-connect.de

| Parameter | Influence on SN2 Reactions | Typical Conditions/Reagents |

| Solvent | Affects nucleophile strength and stabilizes transition states. Polar aprotic solvents are generally preferred. solubilityofthings.com | DMF, DMSO, THF, Acetonitrile |

| Base | Deprotonates the alcohol/thiol to form the nucleophilic anion. | NaH, KOtBu, NaOH |

| Temperature | Controls reaction rate vs. side reactions (e.g., elimination). | 0 °C to reflux, depending on reactants. |

| Leaving Group | Reaction rate depends on the leaving group ability (I > Br > Cl > OTs). | Alkyl bromides or tosylates are common. |

| Catalyst | Can enable reactions under milder conditions or in different solvent systems. | Phase-Transfer Catalysts (e.g., TBAB), Pd/Ni catalysts for cross-coupling. thieme-connect.de |

Purification and Isolation Techniques for Synthetic this compound

The purification of the final product and its intermediates is a significant challenge due to the molecule's amphiphilic nature, high molecular weight, and potential for side products.

Chromatography: Column chromatography is the primary tool for purification. columbia.edu

Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. columbia.edu This would be effective for separating less polar impurities from the more polar, oxygen-rich target molecule and its precursors.

Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). waters.com This technique is well-suited for purifying the final product, which has a significant non-polar alkyl chain.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase with a partially aqueous mobile phase, providing a unique selectivity for highly polar compounds that may not be well-retained by reversed-phase columns. biotage.comwaters.com It could be particularly useful for purifying the polyether-containing intermediates.

Extraction: Liquid-liquid extraction would be used for initial workup after each reaction step to remove inorganic salts and highly polar or non-polar byproducts.

Crystallization: If the final product or a key intermediate is a solid, recrystallization could be a highly effective final purification step to obtain high-purity material.

Given the molecule's structure, a multi-step purification strategy would likely be necessary, for instance, an initial normal-phase column to remove major impurities followed by a final polishing step using reversed-phase HPLC to achieve high purity. nih.gov

Chemical Reactivity and Derivatization Studies of 22 Keto 21 Thia 3,6,9 Trioxatricosan 1 Ol

Exploration of Functional Group Transformations within the 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL Scaffold

The specific arrangement of functional groups within the this compound scaffold allows for a range of chemical modifications. Understanding the reactivity of each part of the molecule is crucial for designing new derivatives with tailored properties.

The ketone carbonyl group is a highly reactive site within the molecule, susceptible to nucleophilic attack. This reactivity allows for a variety of transformations to modify the core structure. Common reactions include reduction to a secondary alcohol, reductive amination to form amines, and the formation of carbon-carbon bonds via reactions with Grignard or organolithium reagents. libretexts.org

Key transformations of the ketone group include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org

Reductive Amination: In the presence of an amine and a reducing agent, the ketone can be converted to a secondary or tertiary amine. libretexts.org

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the ketone into an alkene.

Grignard Reaction: Addition of a Grignard reagent (R-MgBr) leads to the formation of a tertiary alcohol. libretexts.org

Table 1: Potential Ketone Transformations

| Reactant | Reagent | Product |

|---|---|---|

| This compound | NaBH₄ | 22-Hydroxy-21-thia-3,6,9-trioxatricosan-1-ol |

| This compound | R-NH₂, NaBH₃CN | 22-(Alkylamino)-21-thia-3,6,9-trioxatricosan-1-ol |

| This compound | Ph₃P=CH₂, THF | 22-Methylene-21-thia-3,6,9-trioxatricosan-1-ol |

The thia-ether (sulfide) linkage is generally stable but can undergo specific chemical modifications, primarily oxidation. libretexts.org Thioethers are more nucleophilic than ethers, which allows for reactions like alkylation to form sulfonium (B1226848) salts. libretexts.orgmasterorganicchemistry.com

Potential modifications of the thia-ether linkage include:

Oxidation to Sulfoxide (B87167): Mild oxidizing agents, such as hydrogen peroxide or sodium periodate, can convert the thioether to a sulfoxide.

Oxidation to Sulfone: Stronger oxidizing agents, like potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the thioether to a sulfone.

Alkylation: Reaction with alkyl halides can lead to the formation of sulfonium salts. libretexts.org

Table 2: Thia-Ether Linkage Modifications

| Reactant | Reagent | Product |

|---|---|---|

| This compound | H₂O₂ | 22-Keto-21-sulfinyl-3,6,9-trioxatricosan-1-ol |

| This compound | KMnO₄ | 22-Keto-21-sulfonyl-3,6,9-trioxatricosan-1-ol |

The polyether chain, composed of repeating ethylene (B1197577) glycol units, is generally chemically inert. Ether linkages are stable to most oxidizing and reducing agents, as well as to bases. However, they can be cleaved under harsh acidic conditions, such as with strong hydrohalic acids (e.g., HBr or HI). The stability of the polyether backbone is a key feature for its use in various applications. epo.org

The terminal primary hydroxyl group is a versatile handle for derivatization. researchgate.netnih.gov It can readily undergo a variety of reactions to introduce different functional groups, thereby altering the polarity and other physicochemical properties of the molecule.

Common derivatization pathways for the terminal hydroxyl group include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base yields esters. researchgate.net

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) forms an ether.

Oxidation: Oxidation with mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can convert the primary alcohol to an aldehyde.

Conversion to Halide: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a halogen.

Table 3: Derivatization of the Terminal Hydroxyl Group

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl chloride, Pyridine | 1-Acetoxy-22-keto-21-thia-3,6,9-trioxatricosane |

| This compound | NaH, CH₃I | 1-Methoxy-22-keto-21-thia-3,6,9-trioxatricosane |

| This compound | PCC, CH₂Cl₂ | 22-Keto-21-thia-3,6,9-trioxatricosan-1-al |

Synthesis of Analogues and Structural Modifications of this compound

The synthesis of analogs of this compound can be achieved by modifying the length of the polyether chain, leading to the creation of a homologous series.

A homologous series is a sequence of compounds with the same functional group and similar chemical properties in which the members differ by a repeating unit, such as a methylene (B1212753) group (-CH₂-). wikipedia.orgbyjus.compcc.eu For this compound, a homologous series can be generated by varying the number of ethylene glycol units in the polyether chain. This allows for the fine-tuning of properties such as solubility and hydrophilicity.

The general formula for this homologous series can be represented as: CH₃(CH₂)₁₀C(O)SCH₂CH₂(OCH₂CH₂)nOH

Table 4: Homologous Series of this compound

| n | Molecular Formula | Compound Name |

|---|---|---|

| 2 | C₁₇H₃₄O₄S | 19-Keto-18-thia-3,6-dioxaundecan-1-ol |

| 3 | C₁₉H₃₈O₅S | This compound |

| 4 | C₂₁H₄₂O₆S | 25-Keto-24-thia-3,6,9,12-tetraoxaheptacosan-1-ol |

Heteroatom Substitution and Ring Expansion/Contraction Studies

The linear structure of this compound, with its array of heteroatoms, presents numerous theoretical opportunities for substitution and cyclization, which could be followed by ring expansion or contraction. The presence of oxygen and sulfur atoms within the chain allows for a range of potential chemical transformations.

Heteroatom Substitution:

The thioether linkage is a key site for potential heteroatom substitution. Oxidation of the sulfur atom to a sulfoxide or sulfone would significantly alter the chemical properties of the molecule, increasing its polarity and potential for acting as a leaving group. Furthermore, advanced catalytic systems could potentially enable the substitution of the sulfur atom for other heteroatoms, such as selenium or nitrogen, leading to novel molecular frameworks.

The ether linkages within the trioxatricosan chain, while generally stable, could be susceptible to cleavage under harsh acidic conditions. This could lead to fragmentation of the molecule or, if controlled, could be a pathway to selective derivatization at specific points along the chain.

Ring Formation and Subsequent Rearrangement:

Although an acyclic molecule, intramolecular reactions could lead to the formation of cyclic structures. For instance, under specific conditions, the terminal hydroxyl group could potentially react with the ketone or another functional group along the chain to form a large macrocycle. Once a cyclic structure is formed, a variety of ring expansion or contraction reactions could be explored. acs.orgresearchgate.netmasterorganicchemistry.com For example, a Favorskii rearrangement of a halogenated derivative at the alpha-position to the ketone could lead to a ring-contracted carboxylic acid derivative. researchgate.net Conversely, reactions like the Tiffeneau-Demjanov rearrangement could be envisioned if an amino group were introduced, potentially leading to ring expansion of a cyclized intermediate. acs.org

The table below outlines hypothetical derivatization products through heteroatom substitution and cyclization.

| Starting Material | Reagents and Conditions | Potential Product | Reaction Type |

| This compound | m-CPBA | 22-Oxo-21-sulfinyl-3,6,9-trioxatricosan-1-ol | Oxidation |

| This compound | Strong acid, heat | Intramolecular cyclization | Cyclization |

| Halogenated derivative | Base | Favorskii rearrangement product | Ring Contraction |

Introduction and Control of Stereochemical Elements

The prochiral ketone at the 22-position is a prime target for the introduction of stereochemistry. The reduction of this ketone to a secondary alcohol can be achieved using a variety of stereoselective reducing agents, leading to the formation of either the (R) or (S) enantiomer of the corresponding alcohol.

For instance, the use of chiral borane (B79455) reagents, such as those derived from alpha-pinene, or enzyme-catalyzed reductions could provide high levels of enantioselectivity. sigmaaldrich.commedchemexpress.com The choice of catalyst and reaction conditions would be crucial in controlling the stereochemical outcome. Once the chiral alcohol is formed, it can serve as a stereodirecting group for subsequent reactions along the chain.

Furthermore, derivatization of the alpha-carbon to the ketone could introduce a new stereocenter. For example, an aldol (B89426) condensation with an aldehyde would create a new carbon-carbon bond and two new stereocenters, offering the potential for diastereoselective control.

The following table summarizes potential stereoselective reactions.

| Reaction Type | Reagents | Potential Outcome |

| Ketone Reduction | Chiral borohydride reducing agents | Enantiomerically enriched secondary alcohol |

| Aldol Condensation | Aldehyde, chiral catalyst | Diastereomerically enriched beta-hydroxy ketone |

| Asymmetric Alkylation | Alkyl halide, chiral auxiliary | Introduction of a stereocenter alpha to the ketone |

Mechanistic Investigations of Reaction Pathways in Derivatization

Understanding the reaction mechanisms involved in the derivatization of this compound is fundamental to controlling the outcome of its transformations. For instance, in the oxidation of the thioether to a sulfoxide, the mechanism likely involves the electrophilic attack of the oxidizing agent on the sulfur atom.

In the case of stereoselective ketone reduction, the mechanism can be understood through models such as the Felkin-Anh model, which predicts the stereochemical outcome based on the steric and electronic properties of the substituents on the alpha-carbon.

For hypothetical ring-forming reactions, the mechanism would depend on the specific reaction. For example, a macrolactonization would likely proceed through an initial activation of the carboxylic acid (if the terminal alcohol is oxidized) followed by intramolecular nucleophilic attack by the hydroxyl group.

Development of Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems would be essential to unlock the full synthetic potential of this compound. Transition metal catalysis, in particular, offers a wide range of possibilities for selective functionalization. chim.it

For example, palladium catalysts could be employed for cross-coupling reactions at the thioether linkage or at other positions if a suitable leaving group is introduced. chim.it Rhodium or iridium catalysts could be developed for the selective C-H activation and functionalization at various points along the long alkyl chain, a significant challenge in organic synthesis.

Furthermore, the development of biocatalysts, such as engineered enzymes, could offer highly selective and environmentally friendly methods for transformations such as the stereoselective reduction of the ketone or the hydrolysis of the ether linkages. sigmaaldrich.com

The following table presents potential catalytic transformations.

| Catalytic System | Target Transformation | Potential Advantage |

| Palladium Cross-Coupling Catalysts | C-C or C-N bond formation | High efficiency and functional group tolerance |

| Rhodium/Iridium C-H Activation Catalysts | Selective functionalization of the alkyl chain | Access to novel derivatives |

| Biocatalysts (e.g., Ketoreductases) | Stereoselective ketone reduction | High enantioselectivity and mild reaction conditions |

Advanced Spectroscopic and Analytical Characterization of 22 Keto 21 Thia 3,6,9 Trioxatricosan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR experiments, particularly ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL.

¹H NMR: The proton NMR spectrum of this compound would exhibit a series of characteristic signals corresponding to the different types of protons present in the molecule. The methylene (B1212753) protons of the long alkyl chain would appear as a complex multiplet in the upfield region, typically between 1.2-1.6 ppm. The protons adjacent to the ether linkages (-O-CH₂-) would be shifted downfield to approximately 3.4-3.7 ppm. A key diagnostic signal would be the singlet for the methylene protons adjacent to the thioester carbonyl group (C(O)-CH₂-S-), which is expected to appear around 3.0 ppm. The terminal hydroxyl group proton (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The numerous methylene carbons of the long alkyl chain would resonate in the range of 22-32 ppm. The carbons involved in the ether linkages (-O-CH₂-) would be found further downfield, typically between 60-77 ppm. The carbon of the methylene group adjacent to the sulfur atom (-S-CH₂-) would appear around 30-40 ppm. A highly characteristic signal would be the carbonyl carbon of the keto group, which is expected to be significantly downfield, in the region of 190-200 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | Variable (broad s) | ~61.5 |

| C2 | ~3.7 (t) | ~72.9 |

| C4, C5, C7, C8 | ~3.65 (m) | ~70.5 |

| C10-C20 | ~1.2-1.6 (m) | ~22-32 |

| C22-C(O) | - | ~198.0 |

| S-CH₂- | ~3.0 (t) | ~35.0 |

Note: Predicted values are based on empirical models and may differ from experimental data. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be crucial for tracing the connectivity of the protons within the long alkyl chain and the polyether segment. For instance, cross-peaks would connect the protons on C1 to C2, and sequentially along the polyether and alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of the carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different functional group fragments of this compound. For example, HMBC correlations would be expected between the protons on the methylene group adjacent to the sulfur and the carbonyl carbon (C22), confirming the thioester linkage. Similarly, correlations between the protons of the ether segments and the adjacent carbon atoms would solidify the structure of the polyether chain.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of the parent ion. This allows for the determination of the elemental composition of this compound with high accuracy. The exact mass can be used to confirm the molecular formula, for instance, C₁₉H₃₈O₅S, distinguishing it from other compounds with the same nominal mass. pharmaffiliates.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural confirmation. For this compound, characteristic fragmentation pathways would be expected. jove.com Alpha-cleavage adjacent to the carbonyl group is a common fragmentation for ketones, which would lead to the loss of the alkyl chain. youtube.com Cleavage of the C-S bond in the thioester and fragmentation within the polyether chain would also produce diagnostic ions. The McLafferty rearrangement is another potential fragmentation pathway for long-chain ketones. libretexts.org

Interactive Data Table: Predicted Key MS/MS Fragments for this compound

| m/z of Fragment Ion | Proposed Fragment Structure/Origin |

| [M+Na]⁺ | Sodium adduct of the parent molecule |

| [M-H₂O]⁺ | Loss of water from the terminal alcohol |

| Series of ions with 44 Da spacing | Cleavage within the poly(ethylene glycol) chain |

| Fragment from α-cleavage | Ion resulting from cleavage at the C-C bond alpha to the carbonyl |

| Fragment from C-S bond cleavage | Ion resulting from the cleavage of the thioester bond |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the terminal alcohol. A sharp, intense peak around 1710 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone. The C-O stretching vibrations of the ether linkages would give rise to strong absorptions in the 1150-1085 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain would be observed between 2850 and 3000 cm⁻¹. The C-S stretching vibration is typically weak and appears in the fingerprint region.

Interactive Data Table: Characteristic IR and Raman Bands for this compound

| Functional Group | Characteristic IR Frequency (cm⁻¹) | Characteristic Raman Frequency (cm⁻¹) |

| O-H (alcohol) | 3200-3500 (broad, strong) | Weak |

| C-H (alkyl) | 2850-3000 (strong) | 2850-3000 (strong) |

| C=O (ketone) | ~1710 (strong, sharp) | ~1710 (moderate) |

| C-O (ether) | 1150-1085 (strong) | Moderate |

| C-S (thioether) | 600-800 (weak) | 600-800 (moderate) |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If "this compound" or one of its derivatives can be grown as a single crystal of suitable quality, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Crystallization: Growing single crystals of long-chain, flexible molecules can be challenging. Techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution would be employed. The choice of solvent is critical and would be determined through screening various options.

Structural Insights: A successful crystal structure determination would reveal the packing of the molecules in the crystal lattice. For long-chain alkanes, studies have shown that the chains can be tilted relative to the lamellar surface. researchgate.netshu.ac.uk The conformation of the trioxaethylene glycol unit could also be determined, which is often helical in polyethylene (B3416737) glycols. The solid-state structure would also confirm the connectivity of the atoms, including the positions of the keto and thioether functionalities. Such structural information is crucial for understanding the physical properties of the material and for computational modeling studies. While direct X-ray crystallography data for the title compound is not available, the technique has been widely applied to characterize new complexes and materials, providing fundamental structural information. weizmann.ac.il

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, and oxygen) in a compound. This data is used to calculate the empirical formula, which can then be compared to the theoretical formula to support the identity and purity of the compound.

Methodology: Modern elemental analyzers use combustion analysis. eltra.comazom.com A small, precisely weighed amount of the sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO2, H2O, and SO2) are separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The oxygen content is typically determined by pyrolysis in the absence of oxygen, converting it to CO, which is then measured.

Expected Results: For "this compound" with the molecular formula C19H38O5S, the theoretical elemental composition can be calculated. An experimental result that closely matches these theoretical values provides strong evidence for the correctness of the assigned formula and the purity of the sample.

Table 4: Theoretical vs. Hypothetical Experimental Elemental Analysis Data for C19H38O5S

| Element | Theoretical % | Hypothetical Experimental % |

| Carbon (C) | 60.28 | 60.15 |

| Hydrogen (H) | 10.12 | 10.20 |

| Sulfur (S) | 8.47 | 8.39 |

| Oxygen (O) | 21.12 | 21.26 |

Computational Chemistry and Molecular Modeling of 22 Keto 21 Thia 3,6,9 Trioxatricosan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. nih.goviucr.orgresearchgate.net For a molecule like 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-31G*, can determine its optimized geometry and electronic energies. nih.gov

These calculations reveal the distribution of electron density and the energies of the molecular orbitals, which are essential for predicting the molecule's behavior in chemical reactions. By analyzing the ground state, one can understand the molecule's most stable configuration. Furthermore, time-dependent DFT (TD-DFT) can be employed to study the electronic excited states, predicting how the molecule might interact with light, which is crucial for applications in photochemistry and materials science.

Molecular Orbital Analysis and Charge Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. scirp.org The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scirp.org

For this compound, the HOMO is likely to be localized around the sulfur atom of the thioether group, which is the most electron-rich and easily polarizable region. The LUMO would be expected to be centered on the carbonyl group, which is electron-deficient. This distribution suggests that the sulfur atom is a likely site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

Analysis of the electrostatic potential (ESP) map would further confirm these predictions, with negative potential (red) around the oxygen atoms of the ether, ketone, and alcohol groups, and positive potential (blue) near the hydrogen atoms and the carbonyl carbon.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Conformational Analysis and Energy Landscapes

Computational methods, such as molecular mechanics force fields (e.g., MMFF), can be used to perform a systematic or stochastic search of the conformational space. nih.gov The resulting low-energy structures can then be further optimized using higher-level DFT methods to obtain more accurate relative energies. nih.gov The energy landscape can reveal the barriers to rotation around the single bonds, providing insight into the molecule's flexibility.

Table 2: Hypothetical Relative Energies of Different Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (C-S-C-C, C-O-C-C) |

| Global Minimum (Extended) | 0.00 | ~180°, ~180° |

| Folded Conformer 1 | 1.52 | ~60°, ~180° |

| Folded Conformer 2 | 2.15 | ~180°, ~60° |

| High-Energy Conformer | 5.78 | ~0°, ~60° |

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Interactions

While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. researchgate.netyoutube.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its dynamic properties. youtube.com

For this compound, MD simulations can be performed in various environments, such as in a vacuum to study its intrinsic flexibility, or in a solvent (like water or an organic solvent) to understand its interactions with the surrounding medium. acs.org These simulations can reveal how the molecule folds, how its functional groups are exposed to the solvent, and how it might interact with other molecules or surfaces. acs.orgmdpi.com This information is invaluable for predicting its behavior in biological systems or as part of a larger material.

Structure-Reactivity Relationship Predictions using Computational Methods

By combining the insights from quantum chemical calculations and conformational analysis, it is possible to predict the structure-reactivity relationships of this compound. The localization of the HOMO and LUMO, along with the charge distribution, points to the most probable sites for chemical reactions.

For instance, the nucleophilic character of the sulfur atom suggests it could be a site for oxidation or alkylation. The electrophilic carbonyl carbon is a target for nucleophiles, and the hydroxyl group can act as both a hydrogen bond donor and acceptor, as well as a site for esterification or etherification. jeeadv.ac.in Computational models can be used to simulate these reactions, calculating activation energies and reaction pathways to predict the most favorable outcomes.

In Silico Design and Virtual Screening of Novel Analogues and Derivatives

The computational model of this compound serves as a template for the in silico design of new analogues with tailored properties. researchgate.netresearchgate.netnih.gov For example, the length of the aliphatic chain could be varied to modulate its lipophilicity. Replacing the thioether with a sulfoxide (B87167) or sulfone could alter its polarity and hydrogen bonding capabilities. The ether linkages could be replaced with other functional groups to fine-tune the molecule's flexibility and binding properties.

Virtual screening of a library of such derivatives can be performed to identify candidates with desired properties, such as enhanced binding to a specific biological target or improved solubility. nih.gov This computational pre-screening can significantly reduce the time and cost of experimental synthesis and testing, accelerating the discovery of new functional molecules. researchgate.net

Occurrence and Environmental Fate Studies of 22 Keto 21 Thia 3,6,9 Trioxatricosan 1 Ol

Investigations into Potential Biosynthetic or Biotransformation Pathways

There are no studies available that investigate the potential biosynthetic or biotransformation pathways of 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL.

Environmental Distribution, Persistence, and Bioaccumulation Potential

Data regarding the environmental distribution, persistence, and bioaccumulation potential of this compound are not available in the public domain.

Studies on Degradation Pathways in Various Environmental Compartments (e.g., water, soil, air)

There is no research available on the degradation pathways of this compound in water, soil, air, or other environmental compartments.

Due to the lack of available data, no data tables or a list of mentioned compounds can be generated.

Emerging Research Avenues and Future Perspectives for 22 Keto 21 Thia 3,6,9 Trioxatricosan 1 Ol

Interdisciplinary Applications in Advanced Materials Science

There is no available information on the application of 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL in materials science. Generally, long-chain organic molecules containing heteroatoms (atoms other than carbon and hydrogen) can be of interest in materials science. The presence of oxygen and sulfur atoms can introduce specific functionalities, such as sites for coordination with metal ions or surfaces, and can influence properties like polarity and adhesion. taylorandfrancis.com However, without experimental data, any potential application of this specific compound remains speculative.

Advancements in Synthetic Methodologies and Green Chemistry Initiatives for Scalable Production

No published synthetic routes for this compound have been found. The synthesis of such a polyfunctional molecule would likely involve a multi-step process. General synthetic strategies for similar structures might include:

Williamson Ether Synthesis: To form the ether linkages (C-O-C).

Thio-Michael Addition or Thiol-Ene Click Chemistry: To introduce the thioether linkage (C-S-C). researchgate.net

Oxidation of a corresponding secondary alcohol: To form the ketone group (C=O).

Green chemistry initiatives would focus on using less hazardous reagents, minimizing waste, and employing catalytic methods. researchgate.net However, no specific green synthesis protocols for this compound have been documented.

Exploration of Unexplored Reactivity Profiles and Novel Derivative Synthesis

The reactivity of this compound has not been described in the scientific literature. Based on its functional groups, potential reactions could include:

Reactions of the Ketone: The ketone group is generally susceptible to nucleophilic attack and could undergo reactions such as reduction to a secondary alcohol, reductive amination to form an amine, or reaction with Grignard reagents. libretexts.orgkhanacademy.org Aldehydes are typically more reactive than ketones. libretexts.org

Reactions of the Alcohol: The primary alcohol group (-OH) can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification or etherification.

Reactions of the Thioether: The sulfur atom could potentially be oxidized to a sulfoxide (B87167) or a sulfone.

The synthesis of novel derivatives has not been reported.

Challenges and Opportunities in Comprehensive Characterization and Data Interpretation

No specific characterization data for this compound is available. The comprehensive characterization of such a molecule would present certain challenges and opportunities:

NMR Spectroscopy: While NMR is a powerful tool, the long aliphatic chain and repeating ether units could lead to overlapping signals in the ¹H and ¹³C NMR spectra, making unambiguous assignment difficult. nih.gov 2D NMR techniques would be essential to resolve these overlaps.

Mass Spectrometry: This technique would be crucial for confirming the molecular weight (378.57 g/mol ). nih.govpharmaffiliates.com Fragmentation patterns could help elucidate the structure.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch), the ketone group (C=O stretch), and the ether linkages (C-O stretch).

The presence of multiple functional groups offers an opportunity to use a combination of spectroscopic techniques for full structural elucidation. youtube.com

Q & A

Q. What are the established synthetic pathways for 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL, and how can researchers optimize reaction yields?

Methodological Answer: Synthetic routes often involve multi-step organic reactions, such as thioether formation followed by oxidation and ketone introduction. To optimize yields, employ factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify critical parameters. Process control simulations (e.g., COMSOL Multiphysics) can model reaction kinetics and guide parameter adjustments .

Q. How should researchers select appropriate characterization techniques for validating the structure of this compound?

Methodological Answer: Combine spectroscopic methods (NMR for functional groups, IR for ketone/thioether bonds) and chromatographic techniques (HPLC for purity). For novel derivatives, use high-resolution mass spectrometry (HRMS) and X-ray crystallography. Cross-validate results with computational modeling (e.g., DFT for bond angles) to resolve ambiguities .

Q. What theoretical frameworks are applicable to studying the physicochemical properties of this compound?

Methodological Answer: Link research to solubility theories (Hildebrand solubility parameters) or intermolecular interaction models (e.g., Hansen solubility parameters). For stability studies, apply Arrhenius kinetics to predict degradation under varying conditions. Thermodynamic frameworks (Gibbs free energy calculations) can explain phase behavior .

Advanced Research Questions

Q. How can researchers address contradictions in thermodynamic data (e.g., solubility, stability) across studies involving this compound?

Methodological Answer: Conduct meta-analyses to identify methodological discrepancies (e.g., solvent purity, temperature calibration). Use sensitivity analysis to quantify the impact of variables. Replicate conflicting experiments under standardized conditions and apply statistical tools (ANOVA, Bayesian inference) to resolve inconsistencies .

Q. What advanced factorial designs are suitable for multi-variable optimization in its synthesis or formulation?

Methodological Answer: Use response surface methodology (RSM) with central composite design (CCD) to model non-linear interactions. For high-throughput screening, fractional factorial designs reduce experimental runs while maintaining resolution. Integrate machine learning (e.g., neural networks) to predict optimal conditions from sparse datasets .

Q. How can computational models (e.g., molecular dynamics, QSPR) be integrated with experimental data to predict its behavior in biological or environmental systems?

Methodological Answer: Validate force fields in molecular dynamics simulations against experimental crystallography or NMR data. For quantitative structure-property relationship (QSPR) models, curate training datasets with diverse analogs to improve predictive accuracy. Use AI-driven tools (e.g., AutoML) to automate feature selection and reduce overfitting .

Q. What methodological challenges arise in cross-disciplinary studies (e.g., biochemistry and chemical engineering) involving this compound?

Methodological Answer: Align experimental protocols across disciplines by standardizing metrics (e.g., enzyme activity units, reactor residence times). Address terminology gaps through iterative workshops and shared literature reviews. Use hybrid frameworks (e.g., systems biology coupled with process engineering) to unify objectives .

Q. What strategies ensure reproducibility in synthesis and characterization, particularly for novel derivatives?

Methodological Answer: Document all procedural details (e.g., solvent lot numbers, humidity levels) in supplementary materials. Use reference standards for instrument calibration and inter-laboratory validation. For novel compounds, publish raw spectral data (NMR, MS) in open repositories to enable peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.